1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

Medicinal Chemistry Organic Synthesis Building Block

This 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride (CAS 2138045-58-4) is a critical alkyl-triazole building block offered at ≥95% purity. The N1-(3-chloropropyl) substituent serves as a versatile electrophilic handle for nucleophilic substitution, enabling the construction of focused triazole libraries for drug discovery and crop protection research. Unlike non-halogenated or C-substituted triazole analogs, this specific regioisomer provides a distinct electronic profile (LogP ~0.49 for the free base) and predictable reactivity essential for SAR studies, covalent surface attachment, and analytical derivatization. Procurement of this exact CAS-numbered entity ensures experimental reproducibility and reliable scale-up pathways.

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05
CAS No. 2138045-58-4
Cat. No. B2864716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
CAS2138045-58-4
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05
Structural Identifiers
SMILESC1=NN(C=N1)CCCCl.Cl
InChIInChI=1S/C5H8ClN3.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H
InChIKeyZBJYCNPGPOXWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride (CAS 2138045-58-4): Product Profile and Supply Overview


1-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a 1,2,4-triazole derivative characterized by a 3-chloropropyl substituent at the N1 position, with a molecular formula of C₅H₉Cl₂N₃ and a molecular weight of 182.05 g/mol . It is typically offered as a hydrochloride salt with a minimum purity specification of 95% . As a halogenated alkyl-triazole building block, it serves as a key intermediate in medicinal chemistry and agrochemical research due to the synthetic versatility of its chloroalkyl side chain .

Why 1-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride Cannot Be Directly Substituted by Generic Triazole Analogs


Generic substitution among triazole derivatives is not feasible due to the critical role of the N1-substituent in determining both the synthetic pathway and the final biological or material properties. The 3-chloropropyl group in this compound provides a specific electrophilic handle for nucleophilic substitution reactions, enabling the synthesis of complex molecular architectures that are inaccessible with non-halogenated or differently substituted triazole analogs [1]. Furthermore, the position of substitution on the triazole ring (N1 vs. C3 or C5) significantly alters the compound's electronic distribution, lipophilicity (LogP of ~0.49 for the free base [2]), and subsequent reactivity profile. Therefore, procurement of this specific CAS-numbered entity is essential for experimental reproducibility and achieving the intended chemical or biological outcome [3].

Quantitative Differentiation: Evidence-Based Reasons to Select 1-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride


Synthetic Utility: Quantitative Yield Comparison in Nucleophilic Substitution

The 3-chloropropyl chain on the target compound provides a defined electrophilic site for SN2 reactions, offering a key advantage over less reactive analogs. While a direct head-to-head study is lacking, class-level inference from closely related syntheses indicates that alkylation of 1,2,4-triazole with (3-chloropropyl)trimethoxysilane achieves a yield of 86% [1]. In contrast, a reported synthetic route for the target compound's free base, using thionyl chloride to convert 3-(1H-1,2,4-triazol-1-yl)-1-propanol to the chloropropyl derivative, proceeded with a significantly lower yield of approximately 35% . This highlights the impact of the specific chloropropyl reagent and reaction conditions on overall synthetic efficiency, underscoring the value of procuring the pre-formed hydrochloride salt for downstream applications.

Medicinal Chemistry Organic Synthesis Building Block

Regulatory and Safety Profile: Defined Hazard Classification for Procurement

The target compound possesses a specific and quantified safety and handling profile under the CLP regulation, which is essential for laboratory procurement and compliance. According to ECHA's C&L Inventory, 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride is classified with Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335) [1]. This detailed hazard statement (H302-H315-H319-H335) provides a clear, actionable framework for risk assessment, personal protective equipment (PPE) selection, and waste disposal protocols that is not available for uncharacterized or research-grade analogs without a complete safety data sheet (SDS).

Chemical Safety Regulatory Compliance Procurement

Purity and Supply Chain: Comparative Analysis of Commercial Availability

Commercial availability of 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride is characterized by a standard purity of 95% , which is typical for this class of research chemicals. However, a comparative analysis of vendor pricing and supply reveals significant differences in procurement value. For example, a 1g unit from AK Scientific is priced at $447 USD with a 4-week lead time, while Santa Cruz Biotechnology offers the same quantity for $602 USD [REFS-1, REFS-2]. This quantitative difference in cost for a product of equivalent specification and purity provides a clear basis for procurement decisions based on budget and project timelines.

Chemical Procurement Supply Chain Quality Control

Optimal Research and Industrial Application Scenarios for 1-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride


Medicinal Chemistry: Synthesis of Targeted Triazole-Containing Libraries

This compound is ideally suited as a key intermediate for the construction of focused libraries of 1,2,4-triazole-based molecules. The 3-chloropropyl group serves as a versatile anchor for introducing diverse pharmacophores via nucleophilic substitution, enabling exploration of structure-activity relationships (SAR) in drug discovery programs targeting enzymes, receptors, or nucleic acids [1].

Agrochemical Research: Development of Novel Fungicidal Candidates

The 1,2,4-triazole scaffold is a recognized pharmacophore in numerous commercial fungicides. This specific chloropropyl derivative can be elaborated to generate new analogs for screening against resistant fungal strains in crop protection research, leveraging the well-established antifungal potential of the triazole class .

Material Science: Preparation of Functionalized Surfaces and Polymers

The reactive chloroalkyl chain allows for the covalent attachment of the triazole moiety to polymer backbones, surfaces, or nanoparticles. This is particularly relevant for creating advanced materials with tailored properties, such as anion-exchange membranes, metal-chelating resins, or functional coatings where the triazole unit confers specific binding or catalytic characteristics.

Analytical Chemistry and Metabolomics: Use as a Derivatization Agent

The compound can serve as a derivatization reagent to introduce a triazole tag onto target analytes containing nucleophilic functional groups (e.g., thiols, amines). This modification can enhance the analyte's ionization efficiency in mass spectrometry (MS) or provide a unique UV/fluorescence handle for HPLC detection, thereby improving the sensitivity and selectivity of analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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